2-chloro-N-(3-chloro-5-methylphenyl)acetamide
Overview
Description
2-chloro-N-(3-chloro-5-methylphenyl)acetamide is an organic compound with the molecular formula C9H9Cl2NO It is a member of the acetamide family, characterized by the presence of a chloroacetamide group attached to a chloromethylphenyl ring
Mechanism of Action
Target of Action
It is structurally similar to acetochlor , a well-known herbicide. Acetochlor targets the elongase and geranylgeranyl pyrophosphate (GGPP) cyclization enzymes, which are part of the gibberellin pathway . These enzymes are crucial for plant growth and development.
Mode of Action
Based on its structural similarity to acetochlor , it may also inhibit the elongase and GGPP cyclization enzymes . This inhibition disrupts the gibberellin pathway, affecting plant growth and development.
Biochemical Pathways
As with acetochlor , it likely impacts the gibberellin pathway . Gibberellins are plant hormones that regulate growth and influence various developmental processes, including stem elongation, germination, dormancy, flowering, and leaf and fruit senescence.
Pharmacokinetics
Similar compounds like acetochlor are moderately soluble in water and quite volatile , which may influence their bioavailability and distribution in the environment.
Result of Action
Based on its structural similarity to acetochlor , it may also disrupt normal plant growth and development by inhibiting key enzymes in the gibberellin pathway .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-(3-chloro-5-methylphenyl)acetamide. For instance, Acetochlor, a similar compound, is more active in dry conditions than other chloroacetamide herbicides . It also has residual activity lasting up to ten weeks . Therefore, soil moisture levels and temperature could potentially impact the effectiveness and persistence of this compound.
Biochemical Analysis
Biochemical Properties
2-chloro-N-(3-chloro-5-methylphenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes . These molecular interactions are crucial for understanding the compound’s overall mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal efficacy without significant toxicity . At higher doses, the compound can cause adverse effects such as organ toxicity and metabolic disturbances .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound can affect metabolic flux by inhibiting or modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, influencing its activity and function . The distribution of the compound within tissues also determines its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to affect cellular metabolism . Understanding its subcellular localization helps in elucidating its precise mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-chloro-5-methylphenyl)acetamide typically involves the reaction of 3-chloro-5-methylaniline with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an inert solvent like dichloromethane or toluene under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-chloro-5-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed
- **Substitution
Properties
IUPAC Name |
2-chloro-N-(3-chloro-5-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-6-2-7(11)4-8(3-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCQVPGXEIJXON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601254729 | |
Record name | 2-Chloro-N-(3-chloro-5-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601254729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99585-91-8 | |
Record name | 2-Chloro-N-(3-chloro-5-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99585-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(3-chloro-5-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601254729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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